2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C26H20N2O7 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.12705098 g/mol and the complexity rating of the compound is 862. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Formation and Rearomatization of Adducts
Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone leads to the formation of cis-and trans-2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, among other products. This process illustrates the capability of such compounds to undergo rearomatization under specific conditions, resulting in the formation of 2-acetyl- and 2-benzoyl-4,5-dimethylphenyl acetate. The study also discusses the role of mildly and strongly acidic conditions in the elimination processes and shifts of the nitro group, highlighting the intricate mechanisms involved in the transformation of these compounds (Fischer, Greig, & Röderer, 1975).
Interplay of Conformational and Chemical Transformations
Research on the photooxidation of aromatic azides has shed light on the complex interplay between conformational and chemical transformations. The study of nitroso oxides, which are reaction intermediates, reveals the existence of multiple conformers that exhibit varied spectral properties and reactivities. This complexity underscores the potential for these compounds to undergo diverse irreversible transformations, leading to stable products with unique properties (Chainikova et al., 2017).
Oxidation and Claisen Condensation Products
The oxidation of 3-nitro-o-xylene with chromyl acetate demonstrates another facet of the chemical versatility of these compounds. The study reveals how specific groups within the molecule are targeted during oxidation, leading to the formation of significant compounds like 2-methyl-3-nitrobenzylidene diacetate. This process, coupled with Claisen condensation reactions, exemplifies the potential for synthesizing and manipulating complex molecules for further scientific research (Askam & Keeks, 1969).
Synthesis and Chemistry of Heteroindoxyl
Explorations into the synthesis and chemical behavior of heteroindoxyl compounds like 4,5-dihydrothieno[3,2-b]pyrrol-6-one demonstrate the intricate reactions and potential applications of these compounds in creating novel molecules with unique properties. The study highlights methods such as flash vacuum pyrolysis and various chemical reactions that facilitate the formation of these complex structures, offering insights into their potential applications in materials science and medicinal chemistry (Gaywood & McNab, 2009).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O7/c1-15-11-12-18(13-16(15)2)23(30)24(17-7-4-3-5-8-17)35-21(29)14-27-25(31)19-9-6-10-20(28(33)34)22(19)26(27)32/h3-13,24H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWYOTTXSPJOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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